N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyrazin-2-yl moiety. A sulfanyl acetamide linker connects the triazole to an N-(4-fluorophenyl) group. The allyl group may enhance molecular flexibility and hydrophobic interactions, while the pyrazine ring contributes to hydrogen bonding and π-π stacking. The 4-fluorophenyl substituent likely improves lipophilicity and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C17H15FN6OS |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15FN6OS/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)26-11-15(25)21-13-5-3-12(18)4-6-13/h2-8,10H,1,9,11H2,(H,21,25) |
InChI Key |
JXSGINZUNZUQDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound with significant biological activity. Its complex structure, which includes a triazole ring and a pyrazine moiety, suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C17H15FN6OS
- Molecular Weight: 370.4 g/mol
Structural Features
The compound features:
- A 4-fluorophenyl group that may enhance lipophilicity and biological activity.
- A triazole ring , known for its role in various biological activities, including antifungal and anticancer properties.
- A pyrazine moiety , which is often associated with antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazine rings exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate efficacy against various bacterial strains, including resistant strains.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazole derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated that derivatives similar to this compound showed minimum inhibitory concentrations (MIC) as low as 21.25 μM against Mtb .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Triazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
In a study assessing the anticancer effects of triazole-based compounds, several derivatives were tested on cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against HeLa and MCF7 cell lines .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The triazole ring may interact with enzymes involved in nucleic acid synthesis.
- Cell Membrane Disruption: The lipophilic nature of the fluorophenyl group could facilitate membrane penetration.
- Signal Transduction Modulation: Potential interference with signaling pathways associated with cell proliferation.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 21.25 |
| Compound B | Staphylococcus aureus | 15.00 |
| Compound C | Escherichia coli | 30.50 |
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(4-fluorophenyl)... | HeLa | 12.5 |
| N-(4-fluorophenyl)... | MCF7 | 18.0 |
| Control (Doxorubicin) | HeLa | 10.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antimicrobial and anti-inflammatory activities . The target compound’s 4-fluorophenyl group aligns with this trend.
- Pyrazine vs.
- Allyl vs.
Anti-Exudative Activity Comparison
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compound 3.1-3.21) showed 63–78% inhibition of exudation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Fluorine or chlorine at the phenyl ring’s 4th position (as in the target compound) was critical for activity .
Antimicrobial Activity
Compounds with pyridin-4-yl (KA3, KA4) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to electron-withdrawing nitro or chloro groups on the phenyl ring . The target compound’s pyrazine and fluorine substituents may further optimize these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
